![molecular formula C15H14ClN3O2S B8738700 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-27-9](/img/structure/B8738700.png)
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide
Overview
Description
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzimidazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in developing new drugs, particularly as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which forms the core structure of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, similar to the 2-methylphenyl group in the target compound.
5-Chlorobenzimidazole: A compound with a chlorine atom at the 5-position, similar to the target compound.
Uniqueness
What sets this compound apart from other benzimidazole derivatives is the combination of the chlorine atom, the 2-methylphenyl group, and the sulfonamide group. This unique combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89725-27-9 |
|---|---|
Molecular Formula |
C15H14ClN3O2S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
6-chloro-2-[(2-methylphenyl)methyl]-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-2-3-5-10(9)6-15-18-12-7-11(16)14(22(17,20)21)8-13(12)19-15/h2-5,7-8H,6H2,1H3,(H,18,19)(H2,17,20,21) |
InChI Key |
QGUSVRQLUVIZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
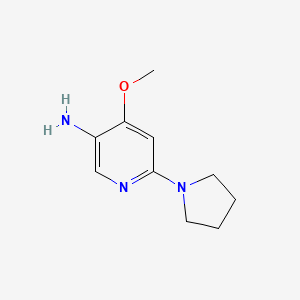
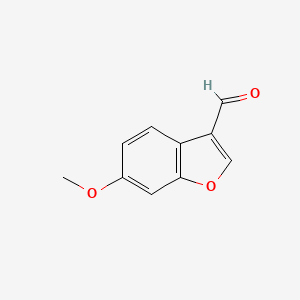
![3-Bromo-6-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B8738639.png)
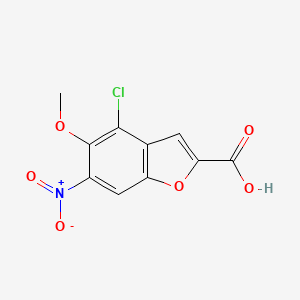
![9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8738672.png)

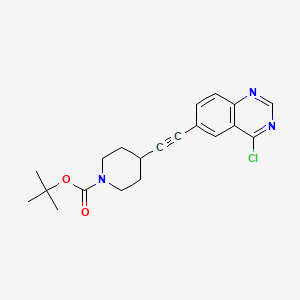
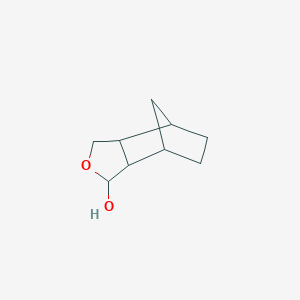
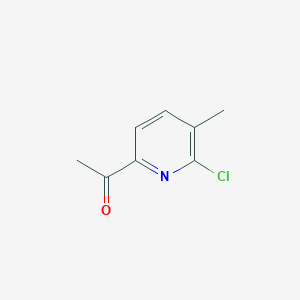



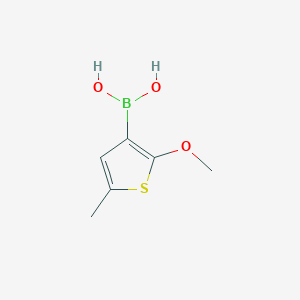
![[3-(Cyclopentylsulfanyl)phenyl]methanol](/img/structure/B8738741.png)
